molecular formula C17H14N4 B3023425 N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine CAS No. 134627-20-6

N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine

Cat. No.: B3023425
CAS No.: 134627-20-6
M. Wt: 274.32 g/mol
InChI Key: BULIYNSZVODELS-UHFFFAOYSA-N
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Description

N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound is characterized by the presence of a benzotriazole moiety attached to a naphthalene ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine typically involves the reaction of benzotriazole with naphthalen-2-amine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are often employed. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole moiety can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s ability to bind to metal ions also plays a role in its function as a corrosion inhibitor and UV stabilizer.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzotriazol-1-ylmethyl)benzamide
  • N-(1H-benzotriazol-1-ylmethyl)formamide
  • N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides

Uniqueness

N-(1H-benzotriazol-1-ylmethyl)naphthalen-2-amine is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other benzotriazole derivatives. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-2-6-14-11-15(10-9-13(14)5-1)18-12-21-17-8-4-3-7-16(17)19-20-21/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULIYNSZVODELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134627-20-6
Record name BENZOTRIAZOL-1-YLMETHYL-NAPHTHALEN-2-YL-AMINE
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